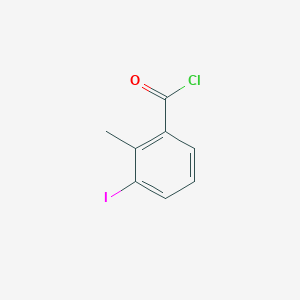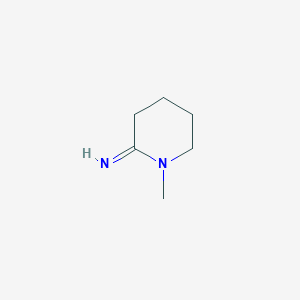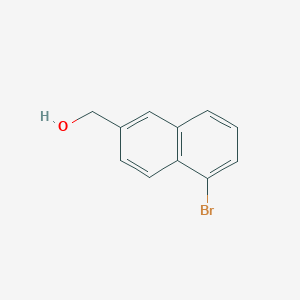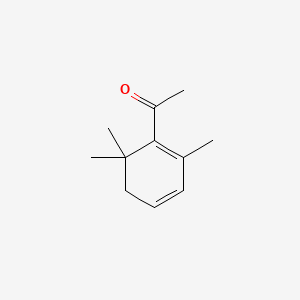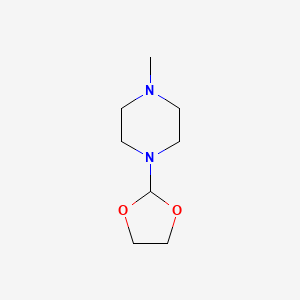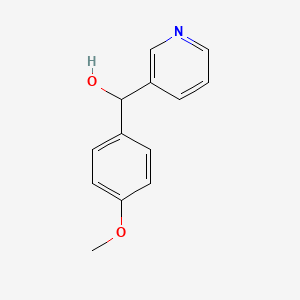
Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods: Industrial production of Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the isocyanate group, leading to the formation of urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols under mild conditions.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Urea derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins and affect various biological pathways .
Comparación Con Compuestos Similares
- Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato-
- tert-Butyl isocyanide
- tert-Butyl isocyanate
Comparison: Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- is unique due to its isoxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-tert-butyl-5-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,3)6-4-7(9-5-11)12-10-6/h4H,1-3H3 |
Clave InChI |
AHBATNRNNHRAAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NOC(=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


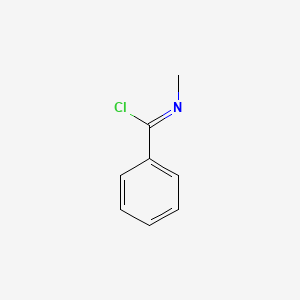

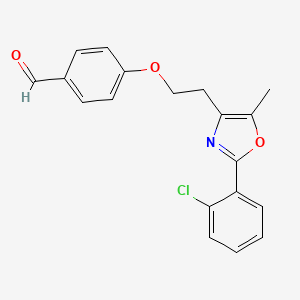
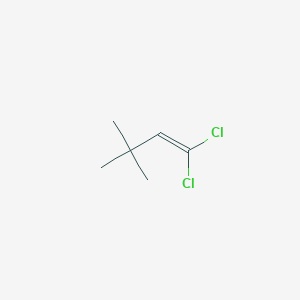
![1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID](/img/structure/B8698520.png)

